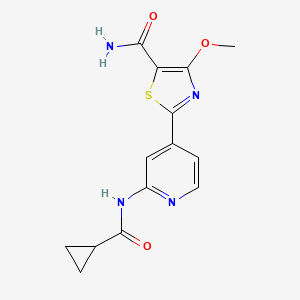
GSK-3beta inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycogen synthase kinase-3 beta inhibitor 2 is a compound that inhibits the activity of glycogen synthase kinase-3 beta, a serine/threonine protein kinase. Glycogen synthase kinase-3 beta is involved in various cellular processes, including glycogen metabolism, cell signaling, and regulation of transcription factors. Inhibition of glycogen synthase kinase-3 beta has been explored for therapeutic potential in treating diseases such as cancer, Alzheimer’s disease, and diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glycogen synthase kinase-3 beta inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of amide coupling reactions, where an amine and a carboxylic acid derivative are reacted in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole . The reaction conditions often include solvents like dimethylformamide or dichloromethane and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of glycogen synthase kinase-3 beta inhibitor 2 may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated synthesis and high-throughput screening can further enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
Glycogen synthase kinase-3 beta inhibitor 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with new functional groups replacing halogens.
Applications De Recherche Scientifique
Glycogen synthase kinase-3 beta inhibitor 2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase-3 beta and its effects on various biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of glycogen synthase kinase-3 beta in cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Explored for therapeutic potential in treating diseases such as cancer, Alzheimer’s disease, and diabetes.
Mécanisme D'action
Glycogen synthase kinase-3 beta inhibitor 2 exerts its effects by binding to the active site of glycogen synthase kinase-3 beta, thereby preventing the phosphorylation of its substrates. This inhibition leads to the modulation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. The compound also affects the insulin signaling pathway, which plays a role in glucose metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium chloride: A non-selective inhibitor of glycogen synthase kinase-3 beta.
Tideglusib: A selective glycogen synthase kinase-3 beta inhibitor with potential therapeutic applications in neurodegenerative diseases.
CHIR99021: A potent and selective inhibitor of glycogen synthase kinase-3 beta used in stem cell research.
Uniqueness
Glycogen synthase kinase-3 beta inhibitor 2 is unique in its specific binding affinity and selectivity for glycogen synthase kinase-3 beta. Unlike non-selective inhibitors like lithium chloride, glycogen synthase kinase-3 beta inhibitor 2 provides targeted inhibition, reducing off-target effects. Compared to other selective inhibitors like tideglusib and CHIR99021, glycogen synthase kinase-3 beta inhibitor 2 may offer distinct pharmacokinetic properties and therapeutic potential .
Propriétés
IUPAC Name |
2-[2-(cyclopropanecarbonylamino)pyridin-4-yl]-4-methoxy-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-21-13-10(11(15)19)22-14(18-13)8-4-5-16-9(6-8)17-12(20)7-2-3-7/h4-7H,2-3H2,1H3,(H2,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYADPSMQNARVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=N1)C2=CC(=NC=C2)NC(=O)C3CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
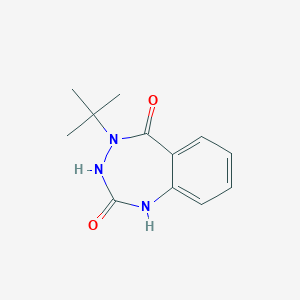
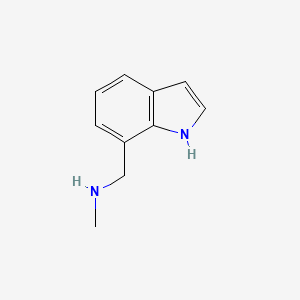
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide](/img/structure/B2437557.png)
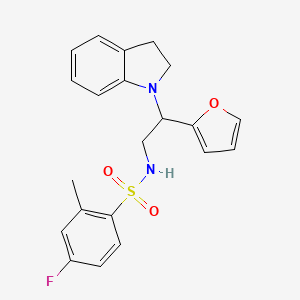
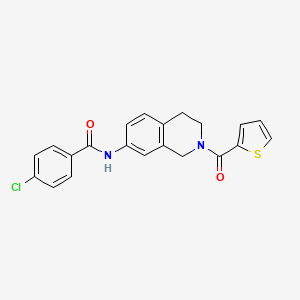
![3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2437562.png)
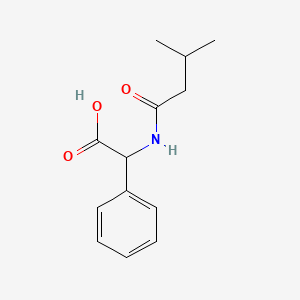
![2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2437564.png)
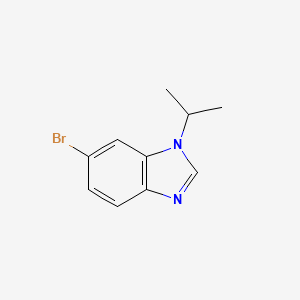
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)
![3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2437572.png)
![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)
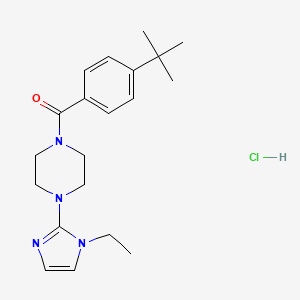
![Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2437576.png)
